molecular formula C7H3N3S B2833387 [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile CAS No. 2110070-95-4

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile

Cat. No.: B2833387
CAS No.: 2110070-95-4
M. Wt: 161.18
InChI Key: MTOMDDDVJGOPBY-UHFFFAOYSA-N
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Description

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with the reaction of thiazole derivatives with pyridine precursors under specific conditions. For example, the reaction of 2-aminothiazole with 2-chloronicotinonitrile in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the annulation process and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2]Thiazolo[4,5-b]pyridine-3-carbonitrile is unique due to its specific annulation pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its varied pharmacological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[1,2]thiazolo[4,5-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3S/c8-4-5-7-6(11-10-5)2-1-3-9-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOMDDDVJGOPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NS2)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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